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Core Mode of Action

The table below summarizes the fundamental mechanism of cyflumetofen:

Aspect Detailed Description

Primary Target Mitochondrial electron transport chain, specifically Succinate Dehydrogenase
(SDH), also known as Complex II [1] [2].

Action
Mechanism

Inhibition of electron transfer from succinate to ubiquinone within the SDH complex,
disrupting cellular respiration and ATP production [3].

Pro-Acaricide
Activation

The parent compound is a pro-pesticide; it is metabolically converted into its active
form, de-esterified metabolite AB-1, which is a much more potent inhibitor of

complex II [1] [4].

Binding Site The active metabolite AB-1 binds to the ubiquinone binding site (Q-site) of the

SDH complex, blocking the path for the natural substrate [3].

Resistance Mechanisms
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Spider mites have developed significant resistance to cyflumetofen, primarily through two mechanisms:

Metabolic Resistance: This involves the overexpression of detoxification enzymes that break down
the acaricide before it can reach its target [5] [6].

Target-Site Resistance: This occurs when mutations in the genes encoding the SDH complex
reduce the binding affinity of the acaricide [3].

Key genes involved in metabolic resistance to cyflumetofen and other acaricides are summarized in the table

below:

Resistant Strain /
Context

Upregulated Detoxification
Genes

Downregulated
Detoxification Genes

Key
Findings

| Cyflumetofen-resistant (R_cfm) *T. urticae* | - TuCCE46 (3.37-fold) [5]

Two other CCE genes [5]

Two P450 genes [5] | - CYP392E7 [5]
UGTs & CarEs (enzyme activity) [5] | Increased activity of P450s was detected [5]. | | Bifenthrin-
resistant (R_bft) *T. urticae* | - teturUGT22 (5.29-fold), teturUGT58p, CYP392A11, TuGSTd15 [5]
11 CCE, 9 UGT, 2 P450, 4 GST, 3 ABC genes [5] | - TuCCE01, CYP392A2p [5] | Increased activities

of GSTs, CarEs, and P450s were detected [5]. | | Cyflumetofen-resistant *T. cinnabarinus* | -
TcGSTm02 [4] | - | Regulation via lincRNA_Tc13743.2/miR-133-5p pathway [4]. | | General SDH
Inhibitor Resistance | - CYP392A16 (metabolizes pyflubumide-NH) [3] | - | P450-mediated
detoxification is a common cross-resistance mechanism [3]. |

For target-site resistance, a key mutation is H258Y in the sdhB subunit. Interestingly, this mutation confers

resistance to other complex II inhibitors like cyenopyrafen and pyflubumide but can enhance cyflumetofen

binding and toxicity due to potential additional interactions with the AB-1 metabolite [3]. Other

documented mutations include I260T and I260V in sdhB, often found in combination with S56L in sdhC,

leading to high-level cross-resistance [3].

Experimental Protocols for Resistance Study

For researchers investigating resistance, here are methodologies drawn from the cited literature:

Toxicity Bioassays: To determine the baseline sensitivity and resistance levels (e.g., LC50 values)

using adult female mites or eggs. The leaf-dip method is commonly employed [7].
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Enzyme Activity Assays: Enzyme-linked immunosorbent assay (ELISA) can be used to measure

and compare the activity of detoxification enzymes (P450s, GSTs, CarEs, UGTs) between resistant
and susceptible mite strains [5].

Transcriptome Analysis (RNA-seq): This is used to identify Differentially Expressed Genes
(DEGs) in resistant strains. The process involves RNA extraction, cDNA library preparation,

sequencing, and subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and
Genomes (KEGG) pathway analyses to find overexpressed detoxification genes [5] [4].

Functional Validation (qRT-PCR): The expression levels of candidate resistance genes identified via
RNA-seq must be validated using quantitative real-time PCR (qRT-PCR) [5].

Target-Site Mutation Detection: Genomic DNA is extracted from mites, and the genes encoding the
target-site (e.g., sdhB, sdhC) are amplified via PCR and sequenced to identify known or novel

resistance mutations [3] [7].

Regulatory and Safety Profile

Cyflumetofen is considered a reduced-risk acaricide due to its selectivity. This selectivity arises from

differences in the target site's sensitivity to the acaricide between mites and non-target organisms, and

potentially from differential metabolic activation [1] [3] [2]. However, recent studies indicate that

cyflumetofen can cause toxicity and sublethal damage to non-target insects like honey bees upon acute oral

exposure, affecting their midgut and hypopharyngeal glands [8].

Regulatory Pathways and Broader Implications

Research in T. cinnabarinus has revealed a sophisticated regulatory pathway for detoxification gene

expression. The ROS-FOXO pathway acts as a master regulator: acaricide exposure induces Reactive

Oxygen Species (ROS) accumulation, which activates the transcription factor FOXO. FOXO then

upregulates key xenobiotic sensors (CncC, AhR, HR96), which in turn amplify the expression of a broad

spectrum of detoxification genes (P450s, GSTs, CCEs) [9]. This pathway is visualized below:
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Fig. 1. The ROS-FOXO pathway mediates broad-spectrum metabolic resistance in spider mites. Acaricide

stress triggers a signaling cascade that culminates in the upregulation of detoxification genes [9].

Furthermore, a specific competing endogenous RNA (ceRNA) pathway regulates a key detoxification

gene. The long non-coding RNA lincRNA_Tc13743.2 acts as a molecular sponge for miR-133-5p,
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preventing the miRNA from repressing its target, the TcGSTm02 mRNA. This indirect upregulation of

TcGSTm02 contributes to cyflumetofen resistance [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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